molecular formula C12H10ClN3S B4736300 N-(3-chlorophenyl)-N'-3-pyridinylthiourea

N-(3-chlorophenyl)-N'-3-pyridinylthiourea

Cat. No. B4736300
M. Wt: 263.75 g/mol
InChI Key: QXONPLHZUKZUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-3-pyridinylthiourea, also known as CPTU, is a chemical compound that belongs to the class of thiourea derivatives. It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents. CPTU has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-3-pyridinylthiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerases and kinases, which are involved in DNA replication and cell division. This leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-3-pyridinylthiourea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chlorophenyl)-N'-3-pyridinylthiourea can induce apoptosis, inhibit cell proliferation, and modulate the expression of genes involved in cell cycle regulation and DNA repair. In vivo studies have shown that N-(3-chlorophenyl)-N'-3-pyridinylthiourea can inhibit tumor growth and prolong survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-3-pyridinylthiourea has several advantages and limitations for use in laboratory experiments. One advantage is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its low toxicity, which makes it safe for use in cell culture and animal studies. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-N'-3-pyridinylthiourea. One direction is the development of new synthetic methods for N-(3-chlorophenyl)-N'-3-pyridinylthiourea and its derivatives, which could lead to the discovery of new compounds with improved properties. Another direction is the investigation of the mechanism of action of N-(3-chlorophenyl)-N'-3-pyridinylthiourea, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to assess the safety and efficacy of N-(3-chlorophenyl)-N'-3-pyridinylthiourea in preclinical and clinical settings.

Scientific Research Applications

N-(3-chlorophenyl)-N'-3-pyridinylthiourea has been studied for its potential applications in various scientific fields. In agriculture, N-(3-chlorophenyl)-N'-3-pyridinylthiourea has been shown to have herbicidal and fungicidal properties, making it a promising candidate for the development of new pesticides. In medicine, N-(3-chlorophenyl)-N'-3-pyridinylthiourea has been investigated for its anticancer, antiviral, and antibacterial activities. In material science, N-(3-chlorophenyl)-N'-3-pyridinylthiourea has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and materials science.

properties

IUPAC Name

1-(3-chlorophenyl)-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3S/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11/h1-8H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXONPLHZUKZUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-pyridin-3-ylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.